Enhanced FcγRIIIa Binding Affinity of G2 Glycoform Compared to G0
Incorporation of G2-peptide to create a homogeneous, digalactosylated Fc glycoform results in a significantly higher binding affinity for the high-affinity FcγRIIIa-V176 receptor compared to an agalactosylated (G0) glycoform. [1] This was demonstrated using surface plasmon resonance (SPR) on an afucosylated anti-viral monoclonal antibody (palivizumab) remodeled with defined glycans. [2]
| Evidence Dimension | Binding affinity to FcγRIIIa-V176 (KD) |
|---|---|
| Target Compound Data | 5.9 ± 0.8 nM (for G2 glycoform) |
| Comparator Or Baseline | ~11 nM (for G0 glycoform lacking galactose on the α6 antenna) |
| Quantified Difference | Approximately 2-fold lower KD (higher affinity) for G2 compared to G0. |
| Conditions | SPR analysis of remodeled, afucosylated palivizumab antibody binding to recombinant high-affinity FcγRIIIa-V176 isoform. |
Why This Matters
This data provides a quantifiable justification for selecting G2-peptide to generate antibodies with superior FcγRIIIa binding, a key determinant of ADCC potency, over using an agalactosylated analog.
- [1] Hatfield, G., et al. (2022). Specific location of galactosylation in an afucosylated antiviral monoclonal antibody affects its FcγRIIIA binding affinity. Frontiers in Immunology, 13, 972168. View Source
- [2] Hatfield, G., et al. (2022). Specific location of galactosylation in an afucosylated antiviral monoclonal antibody affects its FcγRIIIA binding affinity. Frontiers in Immunology, 13, 972168. View Source
